(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid
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Overview
Description
(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid typically involves the reaction of 5-chloro-2-methylphenol with methoxymethyl chloride to form 5-chloro-4-(methoxymethoxy)-2-methylphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Mechanism of Action
The mechanism of action of (5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
4-Methoxy-2-methylphenylboronic acid: Lacks the chlorine substituent.
Uniqueness
(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and stability. The methoxymethoxy group provides additional steric hindrance and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
Molecular Formula |
C9H12BClO4 |
---|---|
Molecular Weight |
230.45 g/mol |
IUPAC Name |
[5-chloro-4-(methoxymethoxy)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BClO4/c1-6-3-9(15-5-14-2)8(11)4-7(6)10(12)13/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
CBVPCRTVSQPMEB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OCOC)Cl)(O)O |
Origin of Product |
United States |
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